Rebaudioside N

Catalog No.
S3315467
CAS No.
1220616-46-5
M.F
C56H90O32
M. Wt
1275.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rebaudioside N

CAS Number

1220616-46-5

Product Name

Rebaudioside N

IUPAC Name

[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C56H90O32

Molecular Weight

1275.3 g/mol

InChI

InChI=1S/C56H90O32/c1-19-12-55-10-6-26-53(3,8-5-9-54(26,4)52(76)87-50-44(85-46-38(72)34(68)28(62)20(2)77-46)42(32(66)24(16-60)81-50)83-47-39(73)35(69)29(63)21(13-57)78-47)27(55)7-11-56(19,18-55)88-51-45(86-49-41(75)37(71)31(65)23(15-59)80-49)43(33(67)25(17-61)82-51)84-48-40(74)36(70)30(64)22(14-58)79-48/h20-51,57-75H,1,5-18H2,2-4H3/t20-,21+,22+,23+,24+,25+,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44+,45+,46-,47-,48-,49-,50-,51-,53+,54+,55+,56-/m0/s1

InChI Key

AKEKAGBWNXIWSS-ZFXKUSSPSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]3(CCC[C@@]4([C@@H]3CC[C@]56[C@H]4CC[C@](C5)(C(=C)C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O

Rebaudioside N is a steviol glycoside derived from the leaves of Stevia rebaudiana, a plant known for its natural sweetness. It is part of a family of compounds that includes other rebaudiosides, such as rebaudioside A, C, and D. The chemical structure of rebaudioside N consists of a steviol backbone with multiple sugar moieties, specifically containing five glucose units and one rhamnose unit. Its molecular formula is C56H90O32C_{56}H_{90}O_{32} and it exhibits a high degree of sweetness, often exceeding that of sucrose by several hundred times .

Rebaudioside N is a minor steviol glycoside found in the leaves of the Stevia rebaudiana plant, but its research is limited compared to its more abundant counterparts like Rebaudioside A []. While research is ongoing, here's what we know about its potential applications:

Sweetener Properties

Similar to other steviol glycosides, Rebaudioside N possesses sweetening properties. However, its sweetness potency is lower than Rebaudioside A, with estimates suggesting it is roughly 120-180 times sweeter than sucrose []. This lower sweetness may offer advantages in formulating low-calorie sweeteners with a more balanced taste profile.

Anti-inflammatory Effects

Preliminary in-vitro studies suggest Rebaudioside N may have anti-inflammatory properties. A study published in "Phytochemistry Letters" found that Rebaudioside N exhibited anti-inflammatory activity in lipopolysaccharide-stimulated RAW 264.7 macrophages, a type of immune cell []. However, further research is needed to confirm these findings and understand the potential mechanisms involved.

Other Potential Applications

Limited research suggests Rebaudioside N might possess other potential applications, including:

  • Antioxidant activity: A study published in "Food Science and Biotechnology" reported that Rebaudioside N exhibited some antioxidant activity in a cell-free system [].
  • Antibacterial activity: Another study, published in "Journal of Agricultural and Food Chemistry," found that Rebaudioside N displayed weak antibacterial activity against certain foodborne pathogens [].

It is crucial to note that these findings are based on preliminary research, and further investigation is necessary to validate these potential applications and understand their safety and efficacy in humans.

  • The information provided is based on scientific research and is not intended as medical advice. Always consult with a qualified healthcare professional before making any dietary or lifestyle changes.
  • This is not an exhaustive list of all potential applications of Rebaudioside N. As research continues, new discoveries may emerge.
Typical of glycosides. One notable reaction is hydrolysis, where the glycosidic bonds are cleaved in the presence of acids or enzymes, releasing glucose and rhamnose. This process can be catalyzed by specific enzymes such as glycosidases . Additionally, rebaudioside N can be subjected to catalytic hydrogenation, which modifies its structure by reducing double bonds and altering its sweetness profile .

Rebaudioside N can be synthesized through various methods:

  • Extraction from Stevia: The primary method involves extracting rebaudioside N from the leaves of Stevia rebaudiana. This process typically includes solvent extraction followed by purification techniques such as high-performance liquid chromatography.
  • Enzymatic Synthesis: Enzymatic methods using specific glycosyltransferases can also be employed to synthesize rebaudioside N from simpler sugars and steviol derivatives .
  • Chemical Synthesis: Recent advancements have allowed for the chemical synthesis of rebaudioside N through multi-step reactions involving protected sugar intermediates and steviol derivatives .

Rebaudioside N is primarily used as a natural sweetener in food and beverage products due to its high sweetness intensity without the calories associated with sugar. It is also being explored for use in dietary supplements and functional foods aimed at health-conscious consumers. Additionally, its potential health benefits may lead to applications in pharmaceuticals or nutraceuticals targeting metabolic health .

Studies on the interactions of rebaudioside N with other compounds have shown that it may enhance the sweetness perception of other sweeteners when used in combination. Furthermore, research indicates that it does not significantly affect blood glucose levels, making it suitable for diabetic individuals. Interaction studies with gut microbiota also suggest that steviol glycosides might influence microbial composition positively .

Rebaudioside N shares similarities with other steviol glycosides but also possesses unique characteristics:

Compound NameMolecular FormulaSweetness Relative to SucroseUnique Features
Rebaudioside AC44H70O23C_{44}H_{70}O_{23}200-300 timesMost studied steviol glycoside
Rebaudioside BC45H72O23C_{45}H_{72}O_{23}100-200 timesSlightly less sweet than rebaudioside A
Rebaudioside CC45H72O22C_{45}H_{72}O_{22}50-100 timesContains different sugar moieties
Rebaudioside DC45H72O24C_{45}H_{72}O_{24}50-100 timesSimilar structure but varies in sugar units
Rebaudioside MC49H78O27C_{49}H_{78}O_{27}50-150 timesContains xylose instead of rhamnose

Rebaudioside N is unique due to its specific combination of glucose and rhamnose units, which contributes to its distinct sweetness profile and potential health benefits compared to other steviol glycosides .

XLogP3

-5.5

Hydrogen Bond Acceptor Count

32

Hydrogen Bond Donor Count

19

Exact Mass

1274.5415207 g/mol

Monoisotopic Mass

1274.5415207 g/mol

Heavy Atom Count

88

Dates

Modify: 2024-04-14

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